

9-Methylenexanthene CAS number and molecular weight

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Compound of Interest

Compound Name: 9-Methylenexanthene

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An In-depth Technical Guide to 9-Methylenexanthene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **9-Methylenexanthene**, a derivative of the xanthene heterocyclic system. Due to the scarcity of direct literature on this specific molecule, this document infers its properties and synthesis based on established chemical principles and data from related compounds.

Compound Identification and Properties

9-Methylenexanthene is not commonly indexed under this name in chemical databases. It is logically identified as the product of the Wittig reaction on 9H-xanthen-9-one (xanthone). This guide, therefore, focuses on this proposed entity.

Table 1: Physicochemical Properties of **9-Methylenexanthene** and its Precursor



Property	Xanthone (Precursor)	9-Methylenexanthene (Calculated)
CAS Number	90-47-1[1][2][3][4]	Not available
Molecular Formula	C13H8O2[1][2][3][4]	C14H10O
Molecular Weight	196.20 g/mol [1][2][3][4]	194.23 g/mol
Appearance	Off-white powder[4]	Predicted to be a solid
Melting Point	172-174 °C[4]	Not available
Boiling Point	349-350 °C at 730 mmHg[4]	Not available
Solubility	Soluble in chloroform, hot toluene, slightly soluble in ether and hot alcohol, partly soluble in water.[4]	Predicted to be soluble in common organic solvents.

Synthesis of 9-Methylenexanthene

The most direct and established method for the synthesis of **9-Methylenexanthene** is the Wittig reaction, which converts a ketone into an alkene. In this case, the ketone is xanthone.

Experimental Protocol: Wittig Reaction for the Synthesis of 9-Methylenexanthene

This protocol is a generalized procedure based on standard Wittig reaction conditions.

Materials:

- Methyltriphenylphosphonium bromide
- Strong base (e.g., n-butyllithium, sodium hydride)
- Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
- Xanthone
- Anhydrous work-up and purification reagents



Procedure:

Ylide Preparation:

- In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a strong base (e.g., one equivalent of n-butyllithium) to the suspension. The solution will typically turn a characteristic color (often yellow or orange), indicating the formation of the ylide (methylenetriphenylphosphorane).
- Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

Reaction with Xanthone:

- Dissolve xanthone in a minimal amount of anhydrous THF in a separate flask.
- Slowly add the xanthone solution to the ylide solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

Work-up and Purification:

- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Filter off the drying agent and concentrate the solvent in vacuo.



 The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude product by column chromatography on silica gel to isolate 9-Methylenexanthene.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of **9-Methylenexanthene**.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for **9-Methylenexanthene**, the xanthene scaffold is present in numerous biologically active natural products and synthetic compounds. The exocyclic double bond in **9-Methylenexanthene** introduces a point of reactivity that could be exploited in drug design, for example, as a Michael acceptor.

Hypothetical Signaling Pathway Involvement:

Many therapeutic agents exert their effects by modulating cellular signaling pathways. Given the reactivity of Michael acceptors, **9-Methylenexanthene** could potentially interact with nucleophilic residues (such as cysteine) in proteins, leading to the modulation of signaling pathways involved in inflammation or cancer. For instance, it could potentially inhibit enzymes or transcription factors that have reactive cysteine residues in their active sites.

Diagram of a Hypothetical Signaling Pathway

Caption: Hypothetical covalent inhibition of a kinase signaling pathway.

Conclusion

9-Methylenexanthene is a structurally interesting derivative of the xanthene family. While direct experimental data is lacking, its synthesis is readily achievable through the Wittig reaction. Its potential as a biologically active molecule, particularly as a covalent modifier of protein function, warrants further investigation by researchers in medicinal chemistry and drug development. This guide provides a foundational understanding to stimulate such research endeavors.



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